molecular formula C24H18ClNO4 B11574445 2-(4-chlorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

2-(4-chlorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11574445
M. Wt: 419.9 g/mol
InChI Key: ABUVMGFGPWQDIJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is an organic compound with a complex structure that includes chlorophenoxy, methylbenzoyl, and benzofuran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(4-chlorophenoxy)acetophenone
  • 2-(4-chlorophenoxy)-2-methylpropanoic acid
  • 2-chloro-4-(4-methylbenzoyl)phenol

Uniqueness

2-(4-chlorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran moiety, in particular, is less common in similar compounds, potentially offering unique interactions and applications .

Properties

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C24H18ClNO4/c1-15-6-8-16(9-7-15)23(28)24-22(19-4-2-3-5-20(19)30-24)26-21(27)14-29-18-12-10-17(25)11-13-18/h2-13H,14H2,1H3,(H,26,27)

InChI Key

ABUVMGFGPWQDIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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